molecular formula C16H16N5O7P B140458 3-Hnfap CAS No. 131759-78-9

3-Hnfap

Cat. No. B140458
M. Wt: 421.3 g/mol
InChI Key: IMNFLUONUSPKDX-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyflavone-8-acetic acid phenethylamide (3-Hnfap) is a synthetic compound that belongs to the flavonoid family. It is a potent antioxidant and has been found to have a variety of biological activities. It has been studied extensively in the field of medicinal chemistry and has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of 3-Hnfap is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression.

Biochemical And Physiological Effects

3-Hnfap has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Hnfap in lab experiments include its relatively simple synthesis method, low toxicity, and potent biological activity. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-Hnfap. These include further studies to understand its mechanism of action, the development of more potent analogs, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of 3-Hnfap in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, 3-Hnfap is a synthetic compound that has shown promising results in various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Hnfap involves the reaction of 3-hydroxyflavone with phenethylamine in the presence of acetic anhydride. The product obtained is then purified by column chromatography. The yield of the final product is around 60%. The synthesis of 3-Hnfap is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Hnfap has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential neuroprotective effects. 3-Hnfap has been shown to protect against oxidative stress-induced cell damage and reduce inflammation in various animal models.

properties

CAS RN

131759-78-9

Product Name

3-Hnfap

Molecular Formula

C16H16N5O7P

Molecular Weight

421.3 g/mol

IUPAC Name

[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1

InChI Key

IMNFLUONUSPKDX-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O

synonyms

3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate
3-HNFAP

Origin of Product

United States

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